![molecular formula C9H17NO B13195762 2-(2-Aminoethyl)bicyclo[4.1.0]heptan-2-ol](/img/structure/B13195762.png)
2-(2-Aminoethyl)bicyclo[4.1.0]heptan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Aminoethyl)bicyclo[410]heptan-2-ol is a bicyclic compound with a unique structure that includes both an aminoethyl group and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)bicyclo[4.1.0]heptan-2-ol can be achieved through several methods. One common approach involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) . This method allows for the formation of the bicyclic structure with high regioselectivity and stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloisomerization reactions, followed by purification processes such as distillation or chromatography to obtain the desired product in high purity. The specific conditions and catalysts used can vary depending on the desired yield and purity.
化学反应分析
Types of Reactions
2-(2-Aminoethyl)bicyclo[4.1.0]heptan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
2-(2-Aminoethyl)bicyclo[4.1.0]heptan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological membranes and proteins.
Medicine: Investigated for its potential antiviral properties, particularly against influenza.
Industry: Used in the development of new materials and polymers due to its unique bicyclic structure.
作用机制
The mechanism of action of 2-(2-Aminoethyl)bicyclo[4.1.0]heptan-2-ol involves its interaction with biological membranes. The compound can adsorb and integrate into lipid bilayers, altering the charge, modulus of transverse elasticity, and ion permeability of the membranes . This can prevent the interaction of viral proteins with the membrane, thereby exhibiting antiviral activity.
相似化合物的比较
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: Another bicyclic compound with a similar structure but different functional groups.
7-Oxabicyclo[2.2.1]heptane: A bicyclic compound with an oxygen atom in the ring, used in various synthetic applications.
Uniqueness
2-(2-Aminoethyl)bicyclo[410]heptan-2-ol is unique due to the presence of both an aminoethyl group and a hydroxyl group in its bicyclic structure
属性
分子式 |
C9H17NO |
|---|---|
分子量 |
155.24 g/mol |
IUPAC 名称 |
2-(2-aminoethyl)bicyclo[4.1.0]heptan-2-ol |
InChI |
InChI=1S/C9H17NO/c10-5-4-9(11)3-1-2-7-6-8(7)9/h7-8,11H,1-6,10H2 |
InChI 键 |
TXTOCLKQHJHQEO-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CC2C(C1)(CCN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





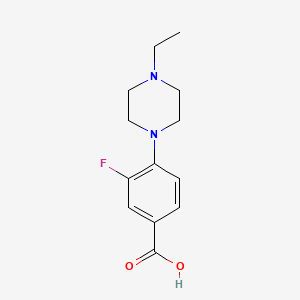
![2-{[(Tert-butoxy)carbonyl]amino}-4-(trifluoromethyl)thiophene-3-carboxylic acid](/img/structure/B13195718.png)
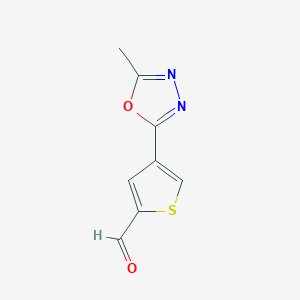
![tert-Butyl 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13195736.png)
![2-[2,7-Bis(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13195737.png)
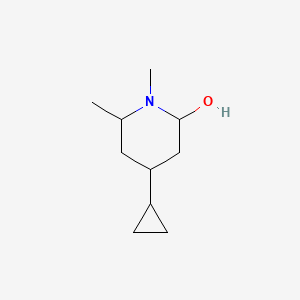
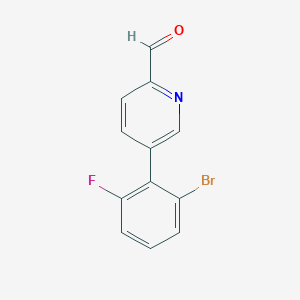
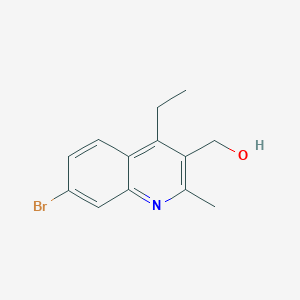
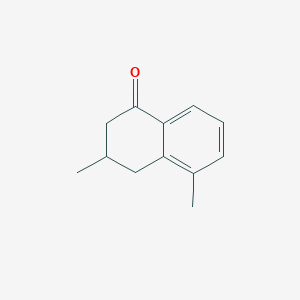

![1-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]propan-2-one](/img/structure/B13195769.png)
